molecular formula C35H36O5 B016886 1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol CAS No. 1219194-46-3

1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol

Cat. No.: B016886
CAS No.: 1219194-46-3
M. Wt: 536.7 g/mol
InChI Key: QGFJZDWENNMPQU-UHFFFAOYSA-N
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Description

4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring substituted with benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives and benzyl alcohol.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps.

    Formation of Cyclohexene Ring: The cyclohexene ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through nucleophilic substitution reactions, where benzyl alcohol reacts with the cyclohexene ring under specific conditions.

    Final Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace benzyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,5,6-Tris(benzyloxy)cyclohex-2-en-1-ol: Lacks the benzyloxymethyl group.

    1-[(Benzyloxy)methyl]cyclohex-2-en-1-ol: Lacks the tris(benzyloxy) substitution.

Uniqueness

4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol is unique due to the presence of multiple benzyloxy groups, which enhance its reactivity and potential applications. The combination of these groups with the cyclohexene ring structure provides distinct chemical and biological properties.

Properties

IUPAC Name

4,5,6-tris(phenylmethoxy)-1-(phenylmethoxymethyl)cyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O5/c36-35(27-37-23-28-13-5-1-6-14-28)22-21-32(38-24-29-15-7-2-8-16-29)33(39-25-30-17-9-3-10-18-30)34(35)40-26-31-19-11-4-12-20-31/h1-22,32-34,36H,23-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFJZDWENNMPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2(C=CC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560883
Record name 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219194-46-3
Record name 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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